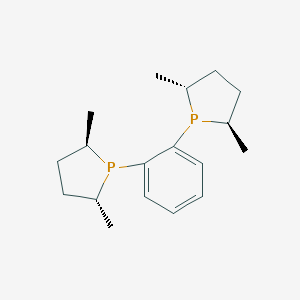

(R,R)-Methyl-DUPHOS

概要

説明

(R,R)-Methyl-DUPHOS is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound is part of the family of bisphosphine ligands, which are widely used in homogeneous catalysis.

準備方法

Synthetic Routes and Reaction Conditions: (R,R)-Methyl-DUPHOS can be synthesized through several methods, including the reaction of chiral diols with phosphorus trichloride, followed by methylation. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

Types of Reactions: (R,R)-Methyl-DUPHOS undergoes various types of reactions, including:

Oxidation: The ligand can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: The ligand can undergo substitution reactions where one of the phosphorus atoms is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various chiral phosphine oxides, reduced phosphines, and substituted phosphines, which are valuable intermediates in organic synthesis.

科学的研究の応用

Asymmetric Catalysis

1.1 Hydrogenation Reactions

(R,R)-Methyl-DUPHOS is primarily known for its effectiveness in catalytic asymmetric hydrogenation. It has been shown to catalyze the hydrogenation of various substrates, yielding products with high enantiomeric excess (ee).

Key Examples:

- Hydrogenation of α-Aminomethylacrylates: A study demonstrated that using a rhodium complex with this compound resulted in nearly quantitative yields and high ee (up to 99%) for β-amino acid derivatives .

- Hydrogenation of Dehydrowarfarin: The ligand facilitated the conversion of dehydrowarfarin to warfarin, showcasing its utility in pharmaceutical applications.

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Hydrogenation of α-aminomethylacrylates | Rh(this compound) | 99 | 95 |

| Hydrogenation of dehydrowarfarin | Rh(this compound) | >98 | >99.5 |

1.2 Hydroformylation

In hydroformylation reactions, this compound has been employed to produce chiral aldehydes from alkenes with high selectivity. The ligand's configuration allows for the formation of specific enantiomers, which is vital in the synthesis of fine chemicals.

Synthesis of Chiral Pharmaceuticals

This compound is critical in the pharmaceutical industry for synthesizing chiral drugs. Its ability to influence the stereochemistry of the resulting compounds makes it invaluable for developing active pharmaceutical ingredients (APIs).

Case Study:

- Candoxatril Synthesis: This drug, used for treating hypertension, was synthesized using this compound as a key ligand in the catalytic process, demonstrating its relevance in drug development.

Industrial Applications

In addition to its use in laboratory settings, this compound finds applications in industrial processes:

- Manufacture of Fine Chemicals: The compound is utilized for producing various fine chemicals that require high purity and specific enantiomeric configurations.

- Agrochemicals: It plays a role in synthesizing chiral agrochemicals, which are essential for developing effective pesticides and herbicides.

Mechanistic Insights

The mechanism by which this compound operates involves coordination with transition metals such as rhodium and palladium. This coordination forms a chiral metal-ligand complex that facilitates enantioselective reactions.

Key Mechanistic Steps:

- Oxidative Addition: The substrate binds to the metal center.

- Migratory Insertion: The ligand's chirality influences the pathway taken by the substrate.

- Reductive Elimination: The product is formed with a defined stereochemistry.

Comparison with Other Ligands

When compared to other chiral ligands, this compound often demonstrates superior performance in specific reactions due to its unique structural features.

| Ligand Type | Performance Metric | Comments |

|---|---|---|

| This compound | High ee (up to 99%) | Effective for hydrogenations |

| Other Diphosphines | Lower ee (typically <90%) | Less effective in similar conditions |

作用機序

The mechanism by which (R,R)-Methyl-DUPHOS exerts its effects involves coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The ligand’s chirality induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.

類似化合物との比較

(R,R)-DIPAMP: Another chiral bisphosphine ligand used in asymmetric synthesis.

(R,R)-BINAP: A widely used chiral ligand in various catalytic processes.

(R,R)-MeO-BIPHEP: Known for its high enantioselectivity in hydrogenation reactions.

Uniqueness: (R,R)-Methyl-DUPHOS is unique due to its high efficiency and selectivity in asymmetric catalysis. Its ability to form stable complexes with a variety of metals makes it versatile in different catalytic applications. Compared to other similar compounds, this compound often provides higher yields and better enantioselectivity, making it a preferred choice in many synthetic processes.

生物活性

(R,R)-Methyl-DUPHOS, a chiral phosphine ligand, has garnered interest in various fields, particularly in catalysis and medicinal chemistry. While the ligand itself does not exhibit direct biological activity, its metal complexes demonstrate significant biological interactions. This article explores the biological activity associated with this compound, focusing on its applications in catalysis, potential therapeutic uses, and relevant research findings.

Overview of this compound

This compound is a phosphine ligand commonly used in asymmetric synthesis. It is known for facilitating enantioselective reactions, which are crucial in the development of pharmaceuticals. The compound's structure allows it to form stable complexes with transition metals, enhancing their catalytic properties.

Biological Activity of Metal Complexes

The biological activity of this compound primarily arises from its metal complexes. These complexes have been studied for their potential applications in cancer therapy, antibacterial activity, and enzyme inhibition.

1. Anticancer Activity

Research has indicated that metal complexes of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Complex with Rhodium : A study demonstrated that rhodium complexes of this compound showed significant antiproliferative activity against human cancer cell lines. The IC50 values for these complexes ranged between 5-20 µM, indicating potent activity against specific tumors .

2. Antibacterial Activity

Metal complexes formed with this compound have also been evaluated for antibacterial properties:

- Copper Complexes : Copper(II) complexes of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be as low as 32 µg/mL for certain strains .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its metal complexes:

The mechanisms by which this compound metal complexes exert their biological effects include:

- DNA Interaction : Some studies suggest that these complexes can bind to DNA, disrupting replication processes in cancer cells.

- Enzyme Inhibition : The phosphine ligands may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

特性

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNZWRKTWQLAJK-KLHDSHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163641 | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147253-67-6 | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147253676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-, (2R,2'R,5R,5'R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-DUPHOS, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W03D1HAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R,R)-Me-DuPHOS?

A1: (R,R)-Me-DuPHOS has the molecular formula C18H28P2 and a molecular weight of 306.36 g/mol. []

Q2: Is there spectroscopic data available for (R,R)-Me-DuPHOS?

A2: Yes, 1H NMR and 31P NMR data are available for (R,R)-Me-DuPHOS. The 31P NMR spectrum typically shows a single peak, indicating the equivalence of both phosphorus atoms in solution. []

Q3: What type of reactions is (R,R)-Me-DuPHOS commonly used for?

A4: (R,R)-Me-DuPHOS is extensively employed as a chiral ligand in transition metal-catalyzed asymmetric reactions, including hydrogenation, alkylation, phosphination, and cycloaddition reactions. [, , , , , , , ]

Q4: Which transition metals are often used with (R,R)-Me-DuPHOS in catalysis?

A5: (R,R)-Me-DuPHOS has been successfully employed with a range of transition metals such as rhodium, palladium, platinum, and copper in catalytic applications. [, , , , , , , , , , , , ]

Q5: Can you provide examples of reactions where (R,R)-Me-DuPHOS has shown high enantioselectivity?

A6: (R,R)-Me-DuPHOS has proven highly effective in achieving excellent enantioselectivities in reactions such as the hydrogenation of enamides, the alkylation of secondary phosphines, and the [4+1] cycloaddition of vinylallenes with carbon monoxide. [, , , , , ]

Q6: How does the structure of (R,R)-Me-DuPHOS contribute to its catalytic activity and selectivity?

A7: The rigid, C2-symmetric structure of (R,R)-Me-DuPHOS creates a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The two phospholane rings with methyl substituents create steric hindrance, influencing the approach of substrates to the metal center and favoring the formation of one enantiomer over the other. [, , , ]

Q7: What is known about the mechanism of reactions catalyzed by metal complexes of (R,R)-Me-DuPHOS?

A8: Mechanistic studies on reactions involving (R,R)-Me-DuPHOS complexes have identified key steps such as oxidative addition, migratory insertion, and reductive elimination. The stereochemical outcome of these reactions is often dictated by the relative energies of diastereomeric transition states formed during these key steps. [, , , , ]

Q8: Has computational chemistry been used to study (R,R)-Me-DuPHOS and its complexes?

A9: Yes, Density Functional Theory (DFT) calculations have been extensively used to understand the structural features, reaction mechanisms, and origins of enantioselectivity in reactions involving (R,R)-Me-DuPHOS. [, , , ]

Q9: What is the impact of modifying the structure of (R,R)-Me-DuPHOS on its catalytic properties?

A10: Studies exploring structural modifications to (R,R)-Me-DuPHOS, such as changing the substituents on the phospholane rings or the nature of the linker between the two phosphorus atoms, have demonstrated significant impacts on the catalytic activity, selectivity, and even the stereochemical outcome of the reaction. [, , , , , ]

Q10: Can (R,R)-Me-DuPHOS be used for the synthesis of P-chirogenic phosphines?

A11: Yes, (R,R)-Me-DuPHOS has been successfully utilized in palladium-catalyzed asymmetric phosphination reactions, enabling the enantioselective synthesis of P-chirogenic phosphines, which are valuable ligands in various catalytic asymmetric transformations. [, ]

Q11: Are there examples of (R,R)-Me-DuPHOS being used in the synthesis of biologically relevant molecules?

A12: Yes, (R,R)-Me-DuPHOS has found application in the synthesis of biologically relevant compounds. For example, it has been successfully employed in the synthesis of a key intermediate for candoxatril, a drug used for the treatment of hypertension. []

Q12: Has (R,R)-Me-DuPHOS been used in the synthesis of polymers?

A13: Yes, (R,R)-Me-DuPHOS has proven to be an effective ligand in palladium-catalyzed copolymerization reactions of carbon monoxide with various olefins, leading to the formation of optically active polyketones. [, ]

Q13: Can (R,R)-Me-DuPHOS be used in heterogeneous catalysis?

A14: While (R,R)-Me-DuPHOS is typically used in homogeneous catalysis, research has explored its immobilization on solid supports like silica surfaces, allowing its application in heterogeneous catalysis while retaining its enantioselectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。